2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate is a useful research compound. Its molecular formula is C9H6Cl2F3NO2 and its molecular weight is 288.05 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
2,2,2-Trifluoroethyl N-(2,4-dichlorophenyl)carbamate is an organic compound with the molecular formula C₉H₆Cl₂F₃NO₂ and a CAS number of 1087798-16-0. It features a trifluoroethyl group attached to a carbamate moiety linked to a dichlorophenyl group. The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical applications.
The biological activity of this compound is primarily attributed to its carbamate functional group. This group can undergo hydrolysis in aqueous environments to yield the corresponding amine and acid. Additionally, the compound may participate in nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon in the carbamate group.
Toxicological Profile
The toxicological profile of carbamates generally includes neurotoxic effects due to their inhibition of acetylcholinesterase (AChE). While specific data on this compound is sparse, structural analogs have been documented to exhibit neurotoxic properties. The trifluoromethyl group may influence toxicity through metabolic pathways that enhance or mitigate these effects .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,2,2-Trifluoroethyl N-(4-chlorophenyl)carbamate | Contains a chlorophenyl group | May exhibit different biological activities |
1-(Trifluoromethyl)-N-(phenyl)carbamate | Simple phenyl group without dichloro substitution | Lacks enhanced stability from dichloro substituents |
This table illustrates how variations in halogen substitution patterns can significantly influence biological behavior and activity.
Case Study: Antiproliferative Effects
In a study examining the effects of structurally similar carbamates on cancer cell lines:
- Objective : To evaluate the antiproliferative activity of various carbamates.
- Methodology : Compounds were tested against L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa cells.
- Findings : The most potent compound exhibited an IC50 value significantly lower than that of the parent compound; this suggests that structural modifications can enhance biological activity .
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2,4-dichlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO2/c10-5-1-2-7(6(11)3-5)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCCNKKTYLGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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